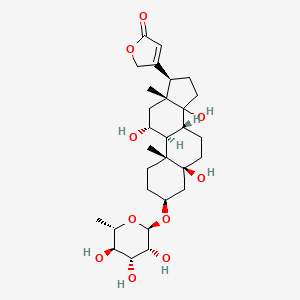
Cyclofenil
Übersicht
Beschreibung
Cyclofenil is a gonadal stimulant and inducer of ovulation . It is used in the treatment of infertility and amenorrhea, but is thought to be less effective than Clomiphene . It belongs to the class of organic compounds known as diphenylmethanes .
Synthesis Analysis
Cyclofenil derivatives have been synthesized for potential use as SPECT imaging agents . The symmetrical molecular structure of Cyclofenil has been converted into an asymmetrical form by introducing an alkyl group, which enhances its aqueous solubility . Tricarbonyl technetium Cyclofenil complexes were synthesized and preliminarily evaluated with effective specific activities sufficient for in vivo biodistribution studies .Molecular Structure Analysis
Cyclofenil has a molecular weight of 364.44 and a formula of C23H24O4 . It contains a total of 53 bonds, including 29 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 esters .Chemical Reactions Analysis
Cyclofenil (2a, 2b, 2c) reacts with 1,ω-dibromide to form 3a, 3a′, 3a″, 3b, and 3c . The symmetrical molecular structure of Cyclofenil has been converted into an asymmetrical form by introducing an alkyl group .Physical And Chemical Properties Analysis
Cyclofenil has a density of 1.2±0.1 g/cm3, a boiling point of 509.0±30.0 °C at 760 mmHg, and a flash point of 254.8±23.0 °C . It has 4 H bond acceptors, 0 H bond donors, 6 freely rotating bonds, and 1 rule of 5 violations .Wissenschaftliche Forschungsanwendungen
Breast Cancer Imaging Agents
Cyclofenil derivatives have been synthesized and evaluated for potential use as Single Photon Emission Computed Tomography (SPECT) imaging agents . These radiolabeled Cyclofenil derivatives may be considered as potential breast cancer imaging agents . The tricarbonyl rhenium complex showed the highest binding affinity for estrogen receptors (ERs), which are an attractive target in the treatment of breast cancer .
Estrogen Receptor Antagonist
Cyclofenil is clinically used as an estrogen receptor (ER) antagonist . It has been shown that converting the symmetrical molecular structure of Cyclofenil into an asymmetrical form by introducing an alkyl group enhances its aqueous solubility . This could potentially improve its effectiveness as a drug.
Improvement of Aqueous Solubility
The aqueous solubility of Cyclofenil can be improved by converting its symmetrical molecular structure into an asymmetrical form by introducing an alkyl group . This is particularly important from the viewpoint of drug discovery, as the absorption of a drug by passive diffusion depends on the concentration gradient between the intestinal lumen and the blood, which is also influenced by solubility .
Stimulation of Ovaries
Cyclofenil is the active ingredient of pharmaceutical formulations employed for the stimulation of the ovaries . This makes it useful in treating certain conditions related to female reproductive health.
Minimization of Menopause Symptoms
Cyclofenil is also used for the minimization of the symptoms related to female menopause . This is due to its ability to act as an estrogen receptor antagonist .
Fluorimetric Determination
Cyclofenil can be determined using photochemical derivatization and fluorimetric methods . This is useful in analytical chemistry for the detection and quantification of this compound.
Wirkmechanismus
Target of Action
Cyclofenil is a Selective Estrogen Receptor Modulator (SERM) . Its primary targets are the estrogen receptors (ERs) . These receptors are the biological targets of estrogens like estradiol .
Mode of Action
Cyclofenil acts as a mixed agonist-antagonist of the estrogen receptor (ER) . This means it can both activate and inhibit the ER, depending on the context. It has antiestrogenic effects on the hypothalamic-pituitary-gonadal axis . This can lead to an increase in sex hormone production and stimulate ovulation .
Biochemical Pathways
The primary biochemical pathway affected by Cyclofenil is the hypothalamic-pituitary-gonadal axis . By exerting antiestrogenic effects on this axis, Cyclofenil can stimulate the production of sex hormones and induce ovulation .
Pharmacokinetics
Cyclofenil is administered orally . The elimination half-life of Cyclofenil after a single 200 mg dose is 18 to 29 hours . This suggests that the drug is slowly eliminated from the body, allowing for sustained effects.
Result of Action
The primary result of Cyclofenil’s action is the stimulation of ovulation . This makes it useful in treating menstrual disturbances and anovulatory infertility caused by insufficiency of the hypothalamic-pituitary-gonadal axis in women . It has also been used to treat menopausal symptoms .
Action Environment
The efficacy and stability of Cyclofenil can be influenced by various environmental factors. It’s important to note that Cyclofenil is contraindicated during pregnancy and in those with severe liver disease and unexplained uterine bleeding . This suggests that the drug’s action can be significantly affected by these conditions.
Safety and Hazards
Zukünftige Richtungen
While the exact future directions for Cyclofenil are not specified in the retrieved papers, one study suggests that converting the symmetrical molecular structure of Cyclofenil into an asymmetrical form by introducing an alkyl group enhances its aqueous solubility . This could potentially open up new avenues for improving the solubility of other drug candidates as well .
Eigenschaften
IUPAC Name |
[4-[(4-acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O4/c1-16(24)26-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)27-17(2)25/h8-15H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOUFPWUYJWQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022866 | |
| Record name | Cyclofenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclofenil | |
CAS RN |
2624-43-3 | |
| Record name | Cyclofenil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2624-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclofenil [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclofenil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cyclofenil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclofenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclofenil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOFENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J468V64WZ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



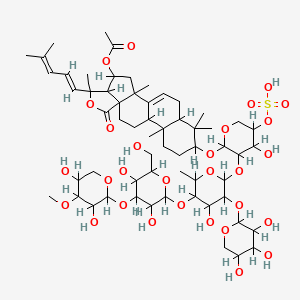
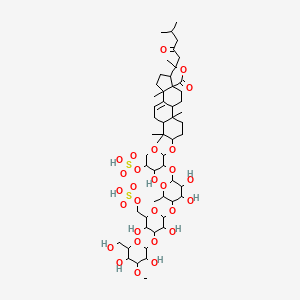
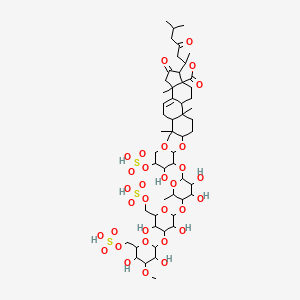
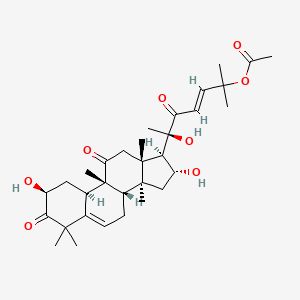


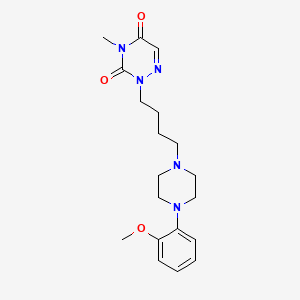


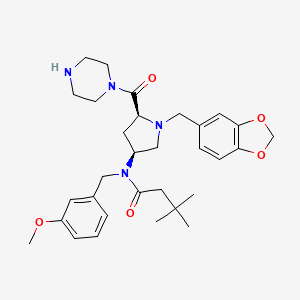
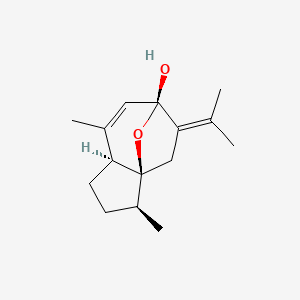

![5-methyl-2-[(2R)-6-methylhept-5-en-2-yl]phenol](/img/structure/B1669342.png)
